molecular formula C8H7IN2O B1501892 3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine CAS No. 1190318-85-4

3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine

Cat. No. B1501892
CAS RN: 1190318-85-4
M. Wt: 274.06 g/mol
InChI Key: FXBWVCFNVDMWGE-UHFFFAOYSA-N
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Description

“3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the CAS Number: 1190318-85-4 . It has a molecular weight of 274.06 .


Molecular Structure Analysis

The linear formula of “this compound” is C8H7IN2O .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry, at a temperature between 2-8°C .

Scientific Research Applications

Regio- and Stereospecific Synthesis

A study by Affron, Davis, and Bull (2014) highlights the functionalization of C(sp^3)-H bonds at the unactivated 3-position of proline derivatives using aryl iodides and palladium catalysis. This process directly affords cis-2,3-disubstituted pyrrolidines as single stereoisomers, showcasing the potential of compounds like "3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine" in synthesizing complex organic structures with high specificity and yield under solvent-free conditions. The primary amide derivatives produced have physicochemical properties suitable for drug discovery applications, despite the exclusion of drug use and dosage information from this discussion (Affron, Davis, & Bull, 2014).

Alternative Electrolyte for Dye-Sensitized Solar Cells

Liu et al. (2007) prepared a new organic electrolyte by reacting acetylacetone, pyridine, and iodine in 3-methoxypropionitrile, which suggests a potential application of "this compound" in the field of renewable energy. The efficiency of dye-sensitized solar cells (DSCs) using this electrolyte reached 6.72%, surpassing those using traditional electrolytes. This indicates that compounds structurally similar to "this compound" could serve as cost-effective and efficient alternatives in DSCs (Liu et al., 2007).

Palladium Heteroannulation for Pyrrolopyridinones

Desarbre and Mérour (1996) utilized a palladium carboannulation process with allenic compounds to synthesize substituted-3H-pyrrolo[2,3-b]pyridin-3-ones from 2-amino-3-iodopyridine derivatives, which might involve intermediates or related compounds such as "this compound." This process highlights the compound's relevance in constructing pyrrolopyridinone frameworks, which are common in various bioactive molecules (Desarbre & Mérour, 1996).

Graphene-Porphyrin MOF for Oxygen Reduction

Jahan, Bao, and Loh (2012) researched the assembly of metal-organic frameworks (MOFs) using pyridine-functionalized graphene, which could be related to the chemical functionality of "this compound." The synthesized graphene-metalloporphyrin MOF exhibited enhanced catalytic activity for oxygen reduction reactions (ORR), suggesting potential applications in fuel cells and other electrochemical devices (Jahan, Bao, & Loh, 2012).

Safety and Hazards

The safety information for “3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBWVCFNVDMWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696608
Record name 3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190318-85-4
Record name 3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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